molecular formula C17H18FNO B5819342 N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide

Cat. No. B5819342
M. Wt: 271.33 g/mol
InChI Key: NHMSRXKNWZYMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzamide family. It is a potent agonist of the CB1 receptor and is known to produce psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. FUB-144 was first synthesized in 2014 and has since gained popularity as a research chemical.

Mechanism of Action

FUB-144 acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by FUB-144 leads to a cascade of intracellular signaling events, ultimately resulting in the modulation of neurotransmitter release. This can lead to a range of physiological and behavioral effects, including altered perception, mood, and cognition.
Biochemical and physiological effects:
FUB-144 has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hypothermia, and antinociception. FUB-144 has also been shown to produce anxiogenic-like effects in some models, suggesting that it may have anxiogenic properties in humans.

Advantages and Limitations for Lab Experiments

One advantage of using FUB-144 in laboratory experiments is that it is a potent and selective agonist of the CB1 receptor, making it a useful tool for investigating the pharmacology of this receptor. However, like other synthetic cannabinoids, FUB-144 has limited translational potential due to its lack of similarity to naturally occurring cannabinoids. Additionally, the psychoactive effects of FUB-144 may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving FUB-144. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties, such as increased selectivity for the CB1 receptor. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the central nervous system, including their potential for neurotoxicity and neurodegeneration. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain and other neurological disorders.

Synthesis Methods

The synthesis of FUB-144 involves the reaction of 4-fluoroamphetamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of FUB-144 is relatively straightforward and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

FUB-144 has been primarily used in scientific research to investigate the pharmacological properties of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 receptor, with an affinity similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. FUB-144 has also been used in studies investigating the effects of synthetic cannabinoids on the central nervous system, including their potential for abuse and dependence.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-9-13(2)11-15(10-12)17(20)19-8-7-14-3-5-16(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSRXKNWZYMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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